1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a complex organic compound characterized by its unique structural features, including an indazole core substituted with iodine and a phenylethenyl group. The presence of the trimethylsilyl and ethoxy groups enhances its solubility and stability, making it a subject of interest in medicinal chemistry. This compound belongs to a class of indazole derivatives known for their diverse biological activities.
The reactivity of 1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- can be attributed to the presence of both electrophilic and nucleophilic sites within its structure. Typical reactions include:
Indazole derivatives, including 1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]-, have been studied for various biological activities:
The synthesis of 1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- typically involves multi-step synthetic routes. Key methods include:
The unique properties of 1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- make it suitable for various applications:
Interaction studies involving 1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- focus on its binding affinity to various biological targets:
Several compounds share structural similarities with 1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]-. Notable examples include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Iodoindazole | Iodine substitution on indazole | Anticancer activity |
| Indole derivatives | Similar aromatic ring structure | Antimicrobial effects |
| Phenylbutenoic acids | Phenyl and butenoic acid groups | Estrogen receptor modulation |
These compounds highlight the unique positioning of 1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- within a broader class of biologically active molecules.
The International Union of Pure and Applied Chemistry (IUPAC) name 1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]- is derived through a hierarchical analysis of its substituents and their positions on the indazole scaffold. The parent structure, 1H-indazole, is numbered such that the nitrogen atoms occupy positions 1 and 2. The primary substituents are enumerated as follows:
The molecular formula, C₂₁H₂₇IN₂O₂Si, reflects the aggregation of these substituents with the indazole core (C₇H₅IN₂). The SEM group contributes C₆H₁₅O₂Si, while the styryl group adds C₈H₇.
Key structural features of this compound are identifiable through spectroscopic and computational methods:
A comparative analysis of functional group contributions is summarized below: